Zolasartan
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Overview
Description
Zolasartan is a member of the class of 1-benzofurans, specifically a 3-bromo-1-benzofuran substituted by a 2-(1H-tetrazol-5-yl)phenyl group at position 2 and a (2-butyl-5-carboxy-4-chloro-1H-imidazol-1-yl)methyl group at position 5 . It functions as an angiotensin II receptor type 1 antagonist and was initially developed for the treatment of hypertension .
Preparation Methods
Synthetic Routes and Reaction Conditions: The final steps involve the attachment of the imidazole ring and the butyl group .
Industrial Production Methods: Industrial production of Zolasartan typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the reactions .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzofuran ring.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: this compound can undergo substitution reactions, especially at the bromine and chlorine positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives .
Scientific Research Applications
Chemistry: Used as a model compound to study the behavior of angiotensin II receptor antagonists.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Explored for its potential to treat hypertension and related cardiovascular conditions.
Industry: Used in the development of new pharmaceuticals targeting the renin-angiotensin system
Mechanism of Action
Zolasartan exerts its effects by selectively binding to the angiotensin II receptor type 1, thereby blocking the action of angiotensin II. This leads to vasodilation, reduced aldosterone secretion, and ultimately a decrease in blood pressure . The molecular targets include the angiotensin II receptor type 1, and the pathways involved are primarily related to the renin-angiotensin-aldosterone system .
Comparison with Similar Compounds
- Losartan
- Valsartan
- Irbesartan
- Candesartan
- Telmisartan
Comparison: Zolasartan is unique due to its specific chemical structure, which includes a bromobenzofuran moiety. This structural feature contributes to its high affinity for the angiotensin II receptor type 1 . Compared to other similar compounds, this compound exhibits a longer duration of action and a different binding profile .
Properties
CAS No. |
145781-32-4 |
---|---|
Molecular Formula |
C24H20BrClN6O3 |
Molecular Weight |
555.8 g/mol |
IUPAC Name |
3-[[3-bromo-2-[2-(2H-tetrazol-5-yl)phenyl]-1-benzofuran-5-yl]methyl]-2-butyl-5-chloroimidazole-4-carboxylic acid |
InChI |
InChI=1S/C24H20BrClN6O3/c1-2-3-8-18-27-22(26)20(24(33)34)32(18)12-13-9-10-17-16(11-13)19(25)21(35-17)14-6-4-5-7-15(14)23-28-30-31-29-23/h4-7,9-11H,2-3,8,12H2,1H3,(H,33,34)(H,28,29,30,31) |
InChI Key |
FIKYECRHLXONOX-UHFFFAOYSA-N |
SMILES |
CCCCC1=NC(=C(N1CC2=CC3=C(C=C2)OC(=C3Br)C4=CC=CC=C4C5=NNN=N5)C(=O)O)Cl |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC3=C(C=C2)OC(=C3Br)C4=CC=CC=C4C5=NNN=N5)C(=O)O)Cl |
Appearance |
White to off-white crystalline powder. |
Key on ui other cas no. |
145781-32-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-((3-bromo-2-(2-(1H-tetrazol-5-yl)phenyl)-5-benzofuranyl)methyl)-2-butyl-4-chloro-1H-imidazole-5-carboxylic acid GR 117289 GR 117289X GR-117289 GR-117289X GR117289 GR117289X |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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